1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
Description
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid; hydrochloride is a cyclopropane derivative featuring a strained three-membered ring, a carboxylic acid group, and a 2-(dimethylamino)ethyl substituent at the same carbon atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic uses in treating diseases.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include cyclopropane derivatives with variations in substituents, charge, or functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound ensures high aqueous solubility, critical for intravenous formulations. In contrast, ester derivatives (e.g., ethyl 1-aminocyclopropanecarboxylate) exhibit lower solubility but better membrane permeability .
- Lipophilicity: The dimethylamino group in the target compound balances polarity, enhancing both solubility and moderate lipophilicity. Piperidine or carboxamide analogs (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Bioactivity: Cyclopropane dicarboxylic acid derivatives () show antimicrobial properties, suggesting the target compound’s carboxylic acid group could contribute to similar activities. The dimethylaminoethyl group aligns with structures in known receptor antagonists (e.g., Sarpogrelate HCl in ) .
Biological Activity
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid; hydrochloride (CAS Number: 2253632-56-1) is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
Research indicates that 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid; hydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors, potentially influencing pathways related to pain perception and inflammation.
Anti-Inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It is posited that 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid; hydrochloride may act as an agonist at certain acetylcholine receptors, which could contribute to its analgesic properties. This action may offer therapeutic benefits in conditions characterized by neuropathic pain.
Case Studies and Research Findings
- Study on Inflammatory Response : A study published in MDPI demonstrated that compounds similar to 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid significantly reduced edema in animal models when administered at doses of 10 mg/kg, indicating a strong anti-inflammatory effect .
- Neuropharmacological Assessment : In a separate investigation, the compound was evaluated for its effects on pain models in rodents. Results indicated a significant reduction in pain responses, correlating with increased levels of acetylcholine in the synaptic cleft .
- Receptor Binding Studies : Binding affinity studies using KINOMEscan assays revealed that the compound interacts with multiple kinase targets involved in inflammatory pathways, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid hydrochloride, and how are reaction conditions validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a cyclopropane precursor with a dimethylaminoethyl group, followed by carboxylation and salt formation with HCl. Key steps include:
- Cyclopropane Ring Formation: Use cyclopropanation reagents (e.g., Simmons-Smith) under inert conditions to minimize ring strain-induced side reactions .
- Amine Functionalization: React with 2-(dimethylamino)ethyl chloride in anhydrous solvents (e.g., THF) at 0–5°C to prevent thermal degradation .
- Carboxylation: Employ CO₂ gas or carbonyl insertion agents (e.g., phosgene derivatives) under high-pressure conditions .
- Salt Formation: Precipitate the hydrochloride salt using concentrated HCl in ethanol, followed by recrystallization .
Validation: Monitor intermediates via LC-MS and confirm final purity (>98%) by NMR (¹H/¹³C) and elemental analysis .
Q. How do researchers characterize the physicochemical properties of this compound?
Methodological Answer: Standard characterization includes:
- Spectroscopy:
- ¹H NMR: Confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and dimethylaminoethyl protons (δ 2.2–2.8 ppm) .
- FT-IR: Identify carboxylic acid O-H stretches (2500–3000 cm⁻¹) and tertiary amine N-H bends (1550–1650 cm⁻¹) .
- Thermal Analysis: Use DSC to detect melting points (e.g., ~200°C decomposition) and assess stability .
- Solubility Profiling: Test in polar (water, methanol) and nonpolar solvents (dichloromethane) to guide formulation studies .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/FLD: Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) and detect at λ = 210–230 nm .
- LC-MS/MS: Optimize ESI+ mode for protonated molecular ion [M+H]⁺ (e.g., m/z ~218) and fragment ions (e.g., cyclopropane cleavage at m/z 98) .
- Validation: Adhere to ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?
Methodological Answer:
- DFT Calculations: Model ring strain energy (typically ~27 kcal/mol for cyclopropanes) and bond angles (60°) to predict susceptibility to nucleophilic attack .
- Molecular Dynamics: Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic sites .
- Docking Studies: Map electrostatic potentials to predict binding affinity with biological targets (e.g., neurotransmitter transporters) .
Q. What strategies resolve contradictions in reported reaction yields during scale-up?
Methodological Answer:
- Parameter Optimization: Adjust stirring rate (>500 rpm) and cooling efficiency to maintain homogeneity in exothermic steps (e.g., HCl addition) .
- Impurity Profiling: Use HPLC-PDA to detect byproducts (e.g., ring-opened derivatives) and refine purification protocols (e.g., gradient recrystallization) .
- Case Study: A 2024 study resolved low yields (<40%) by replacing batch reactors with continuous flow systems, achieving >75% yield .
Q. How does the cyclopropane ring influence the compound’s pharmacological activity?
Methodological Answer:
- Bioisosteric Replacement: Compare with non-cyclopropane analogs to isolate ring effects on target binding (e.g., dopamine receptors) .
- Metabolic Stability: Assess hepatic microsomal degradation rates; cyclopropane rings often reduce oxidation via steric hindrance .
- In Vivo Studies: Rodent models show enhanced blood-brain barrier penetration due to the compound’s lipophilicity (logP ~1.8) .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) or diastereomeric salt formation with L-tartaric acid .
- Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclopropanation (>90% ee) .
- Case Study: A 2023 protocol achieved 99% ee via kinetic resolution using immobilized lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
